molecular formula C19H21Cl2N3O2 B214058 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide

3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide

Katalognummer B214058
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: JLUJSTSXTRILCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is also known as MK-0677 and is a selective agonist of the growth hormone secretagogue receptor.

Wirkmechanismus

3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide acts as a selective agonist of the growth hormone secretagogue receptor. This receptor is primarily located in the pituitary gland and is responsible for the release of growth hormone. The activation of this receptor by 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide leads to the release of growth hormone, which in turn has various effects on the body.
Biochemical and Physiological Effects:
The primary biochemical effect of 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide is the stimulation of growth hormone release. This compound has been shown to have a significant effect on the release of growth hormone in animals and humans. The physiological effects of growth hormone release include increased muscle mass, decreased body fat, and increased bone density.

Vorteile Und Einschränkungen Für Laborexperimente

The primary advantage of using 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide in lab experiments is its ability to stimulate the release of growth hormone. This compound has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise to handle and administer the compound.

Zukünftige Richtungen

There are several future directions for research on 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide. Some of these include:
1. Further studies on the mechanism of action of this compound and its effects on the release of growth hormone.
2. Exploration of the potential applications of this compound in the treatment of various disorders, including obesity, diabetes, and growth hormone deficiency.
3. Development of novel compounds that target the growth hormone secretagogue receptor and have improved efficacy and safety profiles.
4. Investigation of the potential applications of this compound in the field of regenerative medicine and tissue engineering.
Conclusion:
In conclusion, 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound acts as a selective agonist of the growth hormone secretagogue receptor and has been extensively studied for its potential applications in the treatment of various disorders, including obesity, diabetes, and growth hormone deficiency. Further research is needed to explore the full potential of this compound and its derivatives in various fields.

Synthesemethoden

The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide involves several steps. The first step involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenylmethanol. The second step involves the reaction of 2,4-dichlorophenylmethanol with N-(4-methylpiperazin-1-yl)benzamide to form 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to have a significant effect on the release of growth hormone in both animals and humans. This compound has also been shown to have potential applications in the treatment of various disorders, including obesity, diabetes, and growth hormone deficiency.

Eigenschaften

Produktname

3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide

Molekularformel

C19H21Cl2N3O2

Molekulargewicht

394.3 g/mol

IUPAC-Name

3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C19H21Cl2N3O2/c1-23-7-9-24(10-8-23)22-19(25)15-4-2-3-14(11-15)13-26-18-6-5-16(20)12-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)

InChI-Schlüssel

JLUJSTSXTRILCK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CN1CCN(CC1)NC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.